molecular formula C13H18N2O4 B15108063 Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate CAS No. 3693-54-7

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate

Cat. No.: B15108063
CAS No.: 3693-54-7
M. Wt: 266.29 g/mol
InChI Key: RQHLPJYRTSWDRG-UHFFFAOYSA-N
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Description

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is a chemical compound with the molecular formula C13H18N2O4. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate typically involves the reaction of ethyl chloroformate with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common reagents used in this synthesis include ethyl chloroformate and substituted anilines .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it useful in peptide synthesis and other applications .

Comparison with Similar Compounds

Uniqueness: Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is unique due to its specific structure and properties. It offers a balance of reactivity and stability, making it suitable for various applications in synthesis and research .

Properties

CAS No.

3693-54-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-phenylmethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-3-18-12(16)14-11(15-13(17)19-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

RQHLPJYRTSWDRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=CC=C1)NC(=O)OCC

Origin of Product

United States

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